molecular formula C9H10Cl2FNO2 B13057376 Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hcl

Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hcl

Cat. No.: B13057376
M. Wt: 254.08 g/mol
InChI Key: NAWYMNAXXWLJRA-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate HCl is a chiral α-amino ester hydrochloride derivative. Its structure features a phenyl ring substituted with chlorine (3-position) and fluorine (4-position), coupled with a methyl ester and an amino group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting receptors influenced by halogenated aromatic systems.

Properties

Molecular Formula

C9H10Cl2FNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate;hydrochloride

InChI

InChI=1S/C9H9ClFNO2.ClH/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5;/h2-4,8H,12H2,1H3;1H

InChI Key

NAWYMNAXXWLJRA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)F)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Esterification of Amino-Substituted Phenylacetic Acid Derivatives

The most common synthetic approach to methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride involves the esterification of the corresponding amino-substituted phenylacetic acid derivative using methanol and an acid chloride such as thionyl chloride. This method is well-documented for related compounds and is adaptable for the 3-chloro-4-fluoro substituted phenyl ring.

Typical procedure:

  • The amino-(3-chloro-4-fluorophenyl)acetic acid is suspended in methanol under an inert atmosphere (argon) and cooled in an ice bath.
  • Thionyl chloride is added dropwise to the suspension at 0–20°C to promote esterification.
  • The reaction mixture is stirred initially at low temperature and then allowed to warm to room temperature for extended reaction time (up to 18 hours).
  • After completion, the solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to isolate the methyl ester product, often as a hydrochloride salt due to the presence of HCl from thionyl chloride decomposition.

This method yields the methyl ester as a mixture with some unreacted acid, which can be purified further by recrystallization or chromatography.

Nucleophilic Substitution and Protection Strategies in Multi-Step Syntheses

In more complex synthetic schemes involving substituted phenyl rings with halogens, protection of the amino group is often necessary to prevent side reactions. One approach involves:

  • Protection of the amino group using phthaloyl chloride in the presence of catalysts like 4-dimethylaminopyridine (DMAP) and triethylamine (TEA).
  • Subsequent fluorination or chlorination reactions are conducted on the protected intermediate to introduce halogen substituents selectively.
  • Deprotection of the amino group is carried out using concentrated ammonium hydroxide or hydrazine hydrate under controlled conditions to avoid side reactions such as nucleophilic substitution on the aromatic ring or formation of by-products.

This approach is particularly useful when synthesizing derivatives with multiple halogen substituents, such as the 3-chloro-4-fluoro pattern, ensuring regioselectivity and purity.

Use of Acid Chlorides and Amide Coupling

In certain patented processes, the preparation of related compounds involves reacting an amino-substituted phenyl intermediate with acid chlorides in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or acetonitrile at controlled temperatures (55–60°C). The reaction is followed by aqueous workup, pH adjustment, and organic extraction steps to isolate the product.

While these methods are more common for amide derivatives, the esterification step to form methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride can be integrated into such multi-step syntheses, especially when preparing complex intermediates for pharmaceutical applications.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Solvent Methanol, NMP, Acetonitrile Methanol for esterification; NMP/acetonitrile for amide coupling
Temperature 0–20°C (esterification), 55–60°C (coupling) Low temperature controls side reactions
Reaction Time 16–18 hours (esterification) Extended time ensures complete conversion
Acid Chloride Addition Dropwise over 30 min Controls exothermic reaction
Workup pH Adjusted to 4–5 (acidic) or basified to ~9 Facilitates product isolation
Purification Recrystallization, filtration, washing with solvents like methyl cyclohexane or ethyl acetate Removes impurities and solvents

Purification Techniques

  • Crystallization: Cooling the reaction mixture or adding anti-solvents like methyl cyclohexane or isobutyl acetate to precipitate the product.
  • Filtration and Washing: Filtration through beds such as Hyflow followed by washing with solvents to remove residual impurities.
  • Drying: Techniques such as rotary evaporation, freeze drying (lyophilization), or spray drying can be used depending on the physical form desired.

These methods ensure the isolation of the methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride in a pure, crystalline form suitable for further use.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Esterification with Thionyl Chloride Amino acid + Methanol + Thionyl chloride; 0–20°C, 16–18 h Simple, high yield, direct ester formation Requires careful handling of HCl by-product
Protection-Deprotection Strategy Phthaloyl chloride, DMAP, TEA, ammonium hydroxide Selective halogenation, prevents side reactions Multi-step, time-consuming
Acid Chloride Coupling Acid chloride + amino intermediate in NMP or acetonitrile, 55–60°C Suitable for complex derivatives Requires controlled conditions, solvent removal

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled temperatures and pressures.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes

Biological Activity

Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride, with CAS number 1038389-38-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, supported by case studies and data tables.

  • Molecular Formula : C9H10ClFNO2
  • Molecular Weight : 254.09 g/mol
  • Structure : The compound features a chloro and a fluorine atom on a phenyl ring, which may influence its biological activity.

Synthesis

The synthesis of methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate HCl typically involves the reaction of appropriate amino acids with halogenated phenyl derivatives. The presence of halogen substituents can significantly alter the pharmacological profile of the resulting compounds, affecting their interaction with biological targets.

Antinociceptive Effects

Recent studies have highlighted the role of P2X3 receptors in pain sensation. This compound has been investigated for its potential as a selective antagonist of these receptors. Antagonists targeting P2X3 receptors are being developed to treat conditions like chronic pain and cough without the side effects associated with less selective agents.

  • Case Study : In an animal model of neuropathic pain, compounds similar to methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate were shown to reduce pain responses significantly, suggesting that this class of compounds may be effective in managing pain without traditional opioid side effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Studies have shown that:

  • Halogen Substitution : The presence of chlorine and fluorine atoms enhances metabolic stability and receptor binding affinity.
  • Amine Group Positioning : The positioning of the amino group relative to the aromatic ring affects the compound's interaction with biological targets, particularly in receptor binding assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Methyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate HCl
  • Structure : Substituted with 3-chloro and 4-methoxy groups.
  • Molecular Formula: C₁₀H₁₃Cl₂NO₃.
  • Molecular Weight : 266.12 g/mol.
  • Key Differences : The methoxy group (electron-donating) replaces fluorine (electron-withdrawing), altering electronic properties. This substitution may increase solubility in polar solvents compared to the fluoro analog.
  • Synthesis : Available commercially (95% purity, CAS 350480-54-5) .
(b) Methyl 2-amino-2-(4-fluorophenyl)acetate HCl
  • Structure : Substituted with a single 4-fluoro group.
  • Molecular Formula: C₉H₁₀ClFNO₂.
  • Molecular Weight : 235.64 g/mol.
  • Applications : Listed under multiple CAS numbers (e.g., EN300-238315), indicating its use as a versatile building block .
(c) Methyl D-4-chlorophenylglycinate HCl
  • Structure : 4-chloro substitution with R-configuration.
  • Molecular Formula: C₉H₁₀ClNO₂·HCl.
  • Molecular Weight : 235.11 g/mol (free base: 199.63 g/mol).
  • Key Differences : Enantiomeric purity (95+% ee) is specified, highlighting its relevance in asymmetric synthesis. Priced at $185/g, it is commercially accessible .

Ester Group Variations

(a) Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate HCl
  • Structure : Ethyl ester with 3-fluoro and 4-methoxy substituents.
  • Molecular Formula: Not explicitly stated, but estimated as C₁₁H₁₄ClFNO₃.

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Purity/Availability Key Features
Target Compound 3-Cl, 4-F Not explicitly provided Not specified Halogenated aromatic system
Methyl 2-amino-2-(3-Cl-4-OMe-phenyl)acetate HCl 3-Cl, 4-OMe 266.12 95% (CAS 350480-54-5) Enhanced solubility due to methoxy
Methyl 2-amino-2-(4-F-phenyl)acetate HCl 4-F 235.64 Multiple CAS numbers Simpler structure, lower molecular weight
Methyl D-4-Cl-phenylglycinate HCl 4-Cl, R-configuration 235.11 95+% ee, $185/g Enantiomerically pure, high cost

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